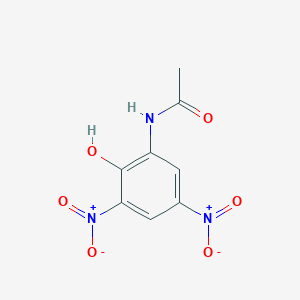
N-(2-Hydroxy-3,5-dinitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxy-3,5-dinitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H7N3O6 and its molecular weight is 241.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
N-(2-Hydroxy-3,5-dinitrophenyl)acetamide has the molecular formula C8H7N3O6 and is characterized by the presence of hydroxyl and dinitrophenyl groups. The compound exhibits notable melting points ranging from 133°C to 136°C, indicating its stability under certain conditions .
2.1 Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, studies involving nitro derivatives isolated from Arctic ice bacteria demonstrated their effectiveness against various microbial strains, including Bacillus subtilis and other pathogens . These findings suggest potential applications in developing new antimicrobial agents.
2.2 Plant Interaction Studies
This compound has also been studied for its effects on plant growth and metabolism. In experiments with Arabidopsis thaliana and Brassica oleracea, exposure to this compound led to the accumulation of glucosylated metabolites, indicating its role in plant secondary metabolism . This suggests that the compound could be utilized in agricultural practices to enhance plant resilience against stressors.
Pharmaceutical Applications
3.1 Drug Development
The bioactive properties of this compound make it a candidate for drug development. Its structural analogs have been explored for their potential as anti-inflammatory agents and as modulators of biological pathways involved in disease processes. The nitrated derivatives have shown promise in selectively targeting cellular pathways, which could lead to innovative therapeutic strategies .
3.2 Toxicological Studies
Given the compound's nitrated structure, it is essential to investigate its toxicological profile. Studies have suggested that while some derivatives exhibit beneficial biological effects, others may pose risks due to their reactive nature. Research into the metabolic pathways of these compounds can provide insights into their safety and efficacy as therapeutic agents .
Environmental Applications
4.1 Biodegradation Studies
This compound is also relevant in environmental science, particularly concerning biodegradation processes. Microbial cultures have been shown to metabolize this compound, indicating its potential use in bioremediation efforts aimed at detoxifying environments contaminated with similar nitro compounds . Understanding the microbial pathways involved can enhance strategies for environmental cleanup.
Case Studies and Research Findings
特性
CAS番号 |
5422-72-0 |
|---|---|
分子式 |
C8H7N3O6 |
分子量 |
241.16 g/mol |
IUPAC名 |
N-(2-hydroxy-3,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O6/c1-4(12)9-6-2-5(10(14)15)3-7(8(6)13)11(16)17/h2-3,13H,1H3,(H,9,12) |
InChIキー |
RMWYWQJCJOEMTR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
正規SMILES |
CC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Key on ui other cas no. |
5422-72-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















